N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
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Description
“N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has gained interest for its potential application in various fields such as material science, biomedicine, and pharmacology. It is part of the 4-hydroxy-2-quinolones class of compounds, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The chemistry of quinoline-2,4-diones, which is a part of the compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. Quinolin-2,4-dione, a part of the compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are intricate. The compound is part of the 4-hydroxy-2-quinolones class of compounds, which have been the subject of many studies focusing on their synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Antimicrobial Applications
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide and its derivatives have shown promising applications in the field of antimicrobials. Research has demonstrated the synthesis of various quinazolinone and thiazolidinone compounds that exhibit significant in vitro antibacterial and antifungal activities. These compounds have been tested against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus species, indicating their potential as antimicrobial agents. The structural elucidation of these compounds through IR, NMR, and mass spectral analyses has further validated their potential in medicinal chemistry for antimicrobial applications (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Another significant application of derivatives related to this compound is in the field of anticancer research. Synthesized derivatives have been evaluated for their anticancer effects, particularly against the breast cancer MCF-7 cell line. The structural modifications and the synthesis of these compounds have been meticulously characterized using spectroscopic and micro-analytical techniques. The promising results in anticancer activity, as evidenced by the MTT assay, highlight the potential of these derivatives as therapeutic agents in cancer treatment (Gaber et al., 2021).
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-13-5-4-11-9-12(16(20)19-14(11)10-13)6-7-18-17(21)15-3-2-8-23-15/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXHGXOKRDIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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